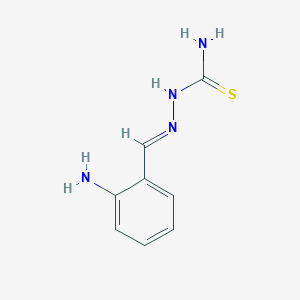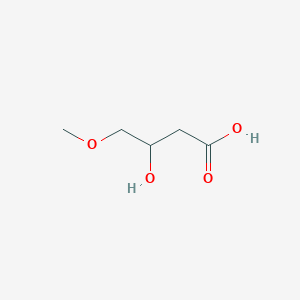![molecular formula C16H17ClN4O7 B13026754 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring substituted with acetoxymethyl and 4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-yl groups, making it a unique molecule for study and application.
Preparation Methods
The synthesis of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate involves several steps:
Starting Materials: The synthesis begins with the preparation of the tetrahydrofuran ring and the triazolopyridine moiety.
Reaction Conditions:
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The acetoxymethyl and triazolopyridine groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles under specific conditions
Major Products: The major products depend on the type of reaction and the reagents used.
Scientific Research Applications
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate can be compared with similar compounds:
Trifluorotoluene: Similar in its use as a synthetic intermediate and solvent.
Dye Sensitized Solar Cell Compounds: Shares applications in advanced material synthesis.
Volatile Organic Compounds: Similar in its chemical properties and applications.
This compound’s unique structure and properties make it a valuable subject for further research and application in various scientific fields.
Properties
Molecular Formula |
C16H17ClN4O7 |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-chlorotriazolo[4,5-c]pyridin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H17ClN4O7/c1-7(22)25-6-11-13(26-8(2)23)14(27-9(3)24)16(28-11)21-10-4-5-18-15(17)12(10)19-20-21/h4-5,11,13-14,16H,6H2,1-3H3/t11-,13-,14-,16-/m1/s1 |
InChI Key |
SLYJLXGGIAZZAV-XKVFNRALSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=NC=C3)Cl)N=N2)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=NC=C3)Cl)N=N2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



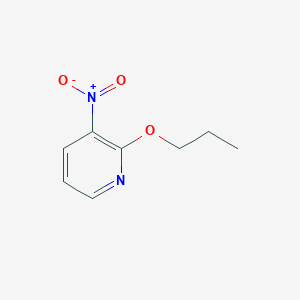
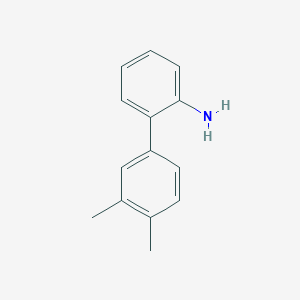

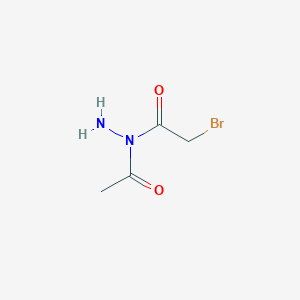
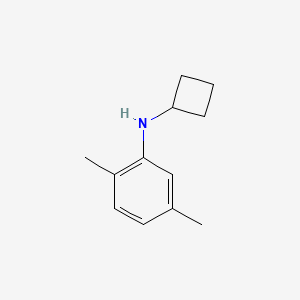
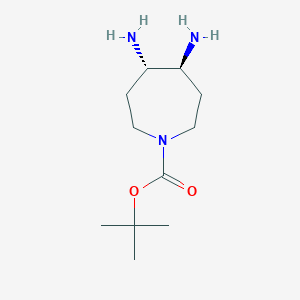
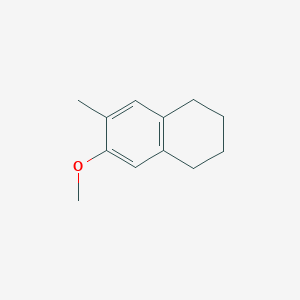
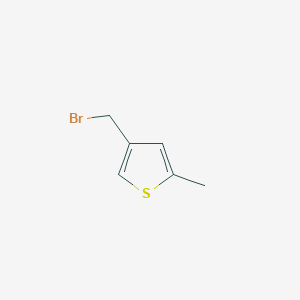
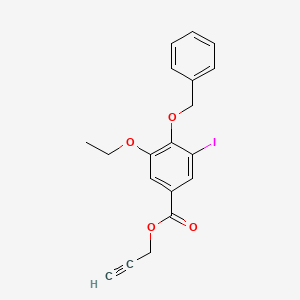
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
